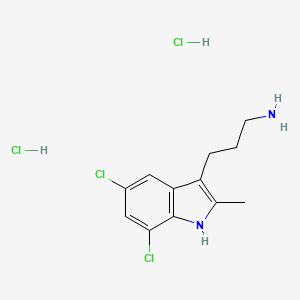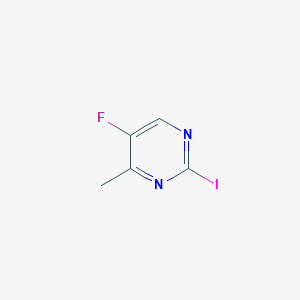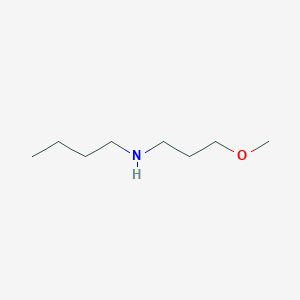![molecular formula C11H19Cl B15251546 1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chloromethyl group attached to a cyclopropyl ring, which is further connected to a methylcyclopentane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane typically involves the chloromethylation of cyclopropylmethyl compounds followed by further reactions to introduce the methylcyclopentane moiety. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a base like pyridine to facilitate the chloromethylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the chloromethyl group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of azides, alcohols, or amines.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of hydrocarbons or dechlorinated products.
Scientific Research Applications
1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The cyclopropyl and methylcyclopentane moieties may influence the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane, 1-chloro-1-methyl: Similar structure but lacks the cyclopropylmethyl group.
Cyclopropylmethyl chloride: Contains the cyclopropylmethyl group but lacks the methylcyclopentane moiety.
1-Chloro-1-methylcyclopentane: Similar structure but lacks the cyclopropylmethyl group.
Uniqueness
1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane is unique due to the presence of both the chloromethylcyclopropyl and methylcyclopentane groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H19Cl |
|---|---|
Molecular Weight |
186.72 g/mol |
IUPAC Name |
1-[[1-(chloromethyl)cyclopropyl]methyl]-1-methylcyclopentane |
InChI |
InChI=1S/C11H19Cl/c1-10(4-2-3-5-10)8-11(9-12)6-7-11/h2-9H2,1H3 |
InChI Key |
RQCAMHJKAGCTQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CC2(CC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


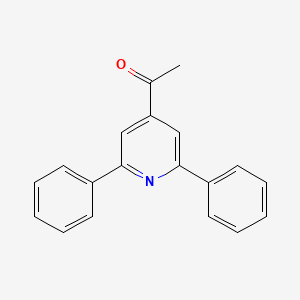
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)
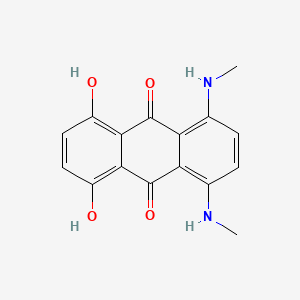
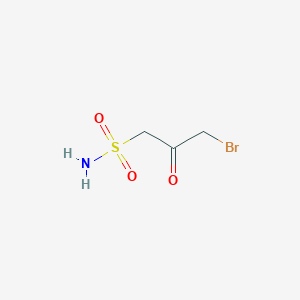
![2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)
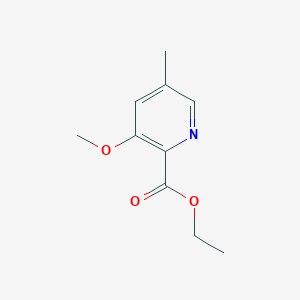
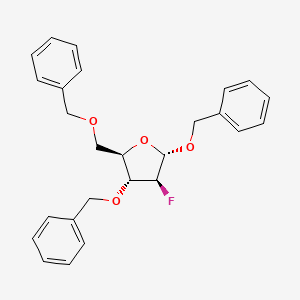
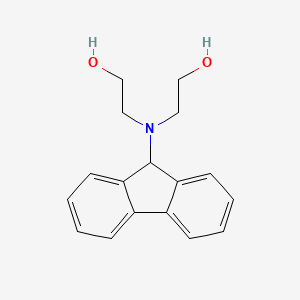
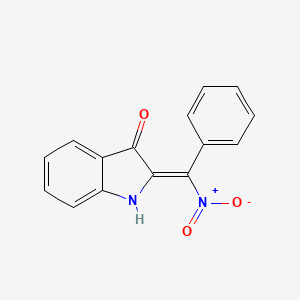
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)
